17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroidal compound with the molecular formula . This compound is recognized for its potent aromatase-inhibiting properties, making it significant in various scientific and medical applications, particularly in the context of estrogen-related conditions. Structurally, it is related to other steroids and has been studied for its effects on estrogen biosynthesis, indicating its potential utility in therapeutic settings.
The primary source of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is the conversion of testosterone, which serves as a precursor in its synthesis. The compound has been synthesized and characterized through various methods, highlighting its relevance in both academic research and pharmaceutical applications .
The synthesis of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one typically involves several steps that convert testosterone into the desired compound. One common method includes:
This method has been documented for its efficiency in producing high yields of the target compound .
The reaction conditions are critical for optimizing yield and purity. The use of specific solvents and reagents influences the outcome significantly. For instance, controlling the temperature and pH during synthesis can lead to variations in product formation and quality .
The molecular structure of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one features a triene configuration with hydroxyl groups at the 17th position. This unique structure contributes to its biological activity as an aromatase inhibitor.
Key structural data include:
17a-17B-Hydroxyandrosta-1,4,6-trien-3-one undergoes various chemical transformations:
Common reagents used include:
The reaction conditions vary based on desired outcomes but generally require controlled temperatures and specific solvent environments .
The primary mechanism of action for 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is through the inhibition of the enzyme aromatase. Aromatase catalyzes the conversion of androgens to estrogens; therefore, by inhibiting this enzyme, the compound effectively reduces estrogen levels within the body. This mechanism is particularly beneficial in treating conditions such as hormone-sensitive cancers where lowering estrogen levels is critical .
Key physical properties include:
Important chemical properties encompass:
Relevant data indicate that these properties influence its application in both research and pharmaceutical contexts .
17a-17B-Hydroxyandrosta-1,4,6-trien-3-one has several notable applications:
17α-17β-Hydroxyandrosta-1,4,6-trien-3-one functions as a suicide substrate inhibitor of aromatase (CYP19A1), binding irreversibly to the enzyme’s active site. This process begins with competitive recognition, where the inhibitor’s steroidal backbone mimics the natural substrate androstenedione. However, the conjugated triene system (positions 1,4,6) facilitates electron delocalization, enabling a transition from reversible to irreversible binding. Kinetic studies reveal a two-step mechanism: initial rapid equilibrium formation (Ki = 4–5 nM) followed by time-dependent inactivation (kinact = 0.12 min⁻¹) [1] . Unlike reversible inhibitors, this compound permanently deactivates aromatase, necessitating new enzyme synthesis for functional recovery. Dialysis experiments confirm irreversibility, as enzyme activity remains suppressed >95% after 24-hour washing [9].
The irreversible inhibition is mediated by covalent bond formation between Cys-437 of human aromatase and the C6 position of the inhibitor’s triene system. Structural analyses show that the 1,4,6-triene-3-one moiety undergoes nucleophilic attack by the cysteine thiolate, generating a stable enone-thioether adduct. This adduction distorts the heme-proximal binding pocket, disrupting the catalytic cycle required for androgen aromatization [1]. Mass spectrometry of inhibited aromatase complexes identifies a +298 Da adduct, consistent with covalent attachment of intact inhibitor [1] . The 17β-hydroxyl group further stabilizes this interaction via hydrogen bonding with Asp-309 [1].
Table 1: Key Kinetic Parameters for Aromatase Inhibition
Parameter | Value | Significance |
---|---|---|
IC₅₀ (Preincubation) | 3–5 nM | Reflects high potency after enzyme binding |
kinact | 0.12 min⁻¹ | Rate of irreversible inactivation |
Ki | 4 nM | Affinity during initial reversible binding |
Dialysis Recovery | <5% activity | Confirms covalent adduction |
The 1,4,6-triene-3-one system is essential for high-affinity binding and irreversible inhibition. This conjugated structure creates an electron-deficient C6 carbon, priming it for nucleophilic attack by aromatase’s Cys-437. Comparative studies show that analogs lacking the Δ6 double bond (e.g., 1,4-dien-3-ones) exhibit 10-fold reduced potency and reversibility [1] [7]. Nuclear Magnetic Resonance (NMR) studies confirm distinct chemical shifts for H6 (δ 6.25 ppm) and C3 (δ 198 ppm), indicating charge polarization critical for covalent adduction [1]. Additionally, the triene’s planar geometry optimizes van der Waals contacts with Phe-221 and Trp-224 residues in the active site .
The 17β-hydroxyl configuration enhances binding affinity by 8-fold compared to 17α-epimers or 17-keto analogs. Molecular docking simulations reveal that the 17β-OH forms hydrogen bonds with Asp-309, a residue crucial for proton transfer during aromatization [1] . In contrast, 17α-substituents (e.g., 17α-methyl) induce steric clashes with Met-374, reducing inhibitory potency by >50% [6]. Notably, 17β-hydroxy metabolites of androsta-1,4,6-triene-3,17-dione retain full aromatase-inhibiting activity, underscoring this group’s significance [2] .
Table 2: Impact of Structural Modifications on Aromatase Inhibition
Structural Feature | Modification | Effect on IC50 | Inhibition Mechanism |
---|---|---|---|
1,4,6-Trien-3-one | None (intact) | 3–5 nM | Irreversible |
1,4,6-Trien-3-one | Δ6 reduced | 40–50 nM | Reversible |
17β-Hydroxyl | None (intact) | 5 nM | Irreversible |
17β-Hydroxyl | Oxidized to ketone | 60 nM | Partially reversible |
17β-Hydroxyl | Replaced with 17α-CH₃ | 100 nM | Reversible |
17α-17β-Hydroxyandrosta-1,4,6-trien-3-one demonstrates high selectivity for aromatase (CYP19A1) over other cytochrome P450 isoforms. Its inhibition constant (Ki) for CYP19A1 is >200-fold lower than for CYP17A1 (lyase/hydroxylase), CYP3A4, or CYP11B1 [1] [9]. This selectivity arises from structural constraints: CYP17A1 requires a 16,17-double bond for irreversible inhibition, which this compound lacks [9]. However, weak interactions occur with CYP3A4 (IC₅₀ = 45 μM), likely due to hydrophobic contacts with the steroidal core. Crucially, the inhibitor’s triene system does not engage the heme iron of non-target isoforms, minimizing off-target effects [1] [9].
Table 3: Selectivity Profile Against Cytochrome P450 Isoforms
Isoform | Enzymatic Function | IC50 | Selectivity Ratio (vs. CYP19A1) |
---|---|---|---|
CYP19A1 | Aromatase | 5 nM | 1 (reference) |
CYP17A1 | 17α-Hydroxylase/Lyase | 1.2 μM | 240 |
CYP3A4 | Steroid 6β-Hydroxylation | 45 μM | 9,000 |
CYP11B1 | 11β-Hydroxylase | >100 μM | >20,000 |
CYP2D6 | Debrisoquine Hydroxylase | >100 μM | >20,000 |
Key Insights on Isoform Selectivity:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: